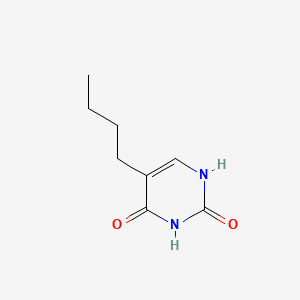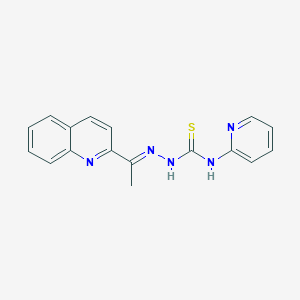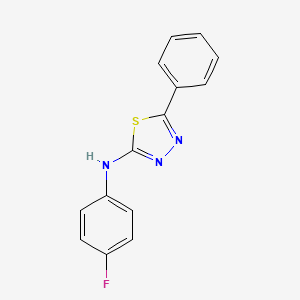
3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and hydroxyquinoline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:
Formation of the Hydroxyquinoline Core: The hydroxyquinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the hydroxyquinoline core with the trifluoromethylated intermediate under controlled conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with carbonyl functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of compounds with varied functional groups replacing the trifluoromethyl group.
科学研究应用
2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its electronic properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyquinoline core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)butanone: Similar structure but with a butanone group instead of ethanone.
Uniqueness
2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the specific combination of the trifluoromethyl group and the hydroxyquinoline core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
828939-13-5 |
|---|---|
分子式 |
C14H16F3NO2 |
分子量 |
287.28 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H16F3NO2/c1-8-4-5-10-9(6-8)7-11(19)13(2,3)18(10)12(20)14(15,16)17/h4-6,11,19H,7H2,1-3H3 |
InChI 键 |
PNGKUWWFYOIWTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(C(C2)O)(C)C)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


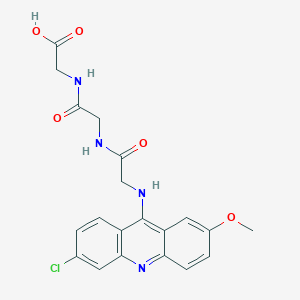

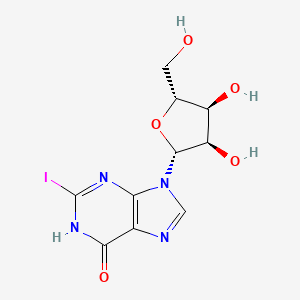
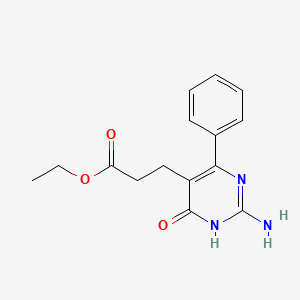
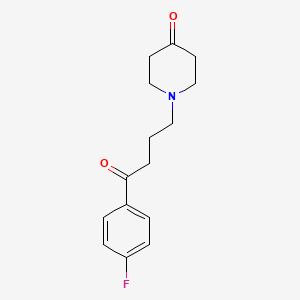
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)


![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

